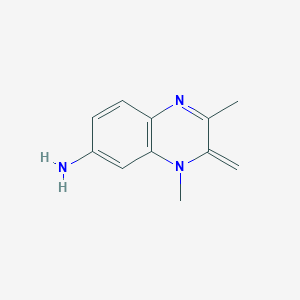
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo various functional group transformations such as nitration, reduction, and substitution reactions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Advanced techniques like microwave-assisted synthesis or catalytic processes might be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1,6-dihydro-6-oxo-3-methyl-2-pyridinecarbonitrile
- 5-Amino-1,6-dihydro-6-oxo-3-ethyl-2-pyridinecarbonitrile
- 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H4F3N3O |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
5-amino-6-oxo-3-(trifluoromethyl)-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4(12)6(14)13-5(3)2-11/h1H,12H2,(H,13,14) |
InChI-Schlüssel |
WTCGUYCXFMBCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1C(F)(F)F)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)


![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)





![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)

